(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Description
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is a heterocyclic compound featuring a benzocycloheptenone core with fused oxa (oxygen) and aza (nitrogen) rings. The (S)-enantiomer is distinguished by its stereochemistry at the 7-position, where the amino group resides. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
(3S)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDGCJXEHFSRM-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is the receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) . RIP1 plays a crucial role in the regulation of cell survival, apoptosis, and necroptosis, which are vital processes in the development and progression of various diseases.
Biochemical Analysis
Biochemical Properties
(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of annexin A7 GTPase (ANXA7), which is involved in the regulation of senescence-associated heterochromatin foci (SAHF) formation. The interaction between (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one and ANXA7 leads to changes in the phosphorylation state of heterochromatin protein HP1γ, thereby influencing the formation of SAHF.
Cellular Effects
The effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one on various cell types and cellular processes are profound. In human dermal fibroblasts, this compound has been shown to inhibit cellular senescence by modulating the AMPK/mTOR signaling pathway. By decreasing AMPK phosphorylation and increasing mTOR activity, (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one promotes cell proliferation and prevents the formation of SAHF. This indicates its potential in anti-aging and regenerative medicine.
Molecular Mechanism
At the molecular level, (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to ANXA7, leading to an increase in the phosphorylation of HP1γ. This phosphorylation event is crucial for the regulation of SAHF formation. Additionally, the compound’s influence on the AMPK/mTOR pathway highlights its role in modulating key signaling pathways involved in cellular metabolism and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure may lead to gradual degradation, which could affect its efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one vary with different dosages in animal models. At lower doses, the compound has been shown to promote cell proliferation and inhibit senescence without causing adverse effects. At higher doses, there may be potential toxic effects, including disruptions in cellular metabolism and increased oxidative stress. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is involved in several metabolic pathways. The compound interacts with enzymes such as ANXA7 and AMPK, influencing metabolic flux and metabolite levels. By modulating the activity of these enzymes, the compound can alter cellular energy balance and promote anabolic processes. This makes it a valuable tool for studying metabolic regulation and energy homeostasis.
Transport and Distribution
The transport and distribution of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins such as HP1γ. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes both nitrogen and oxygen heteroatoms within a seven-membered ring. Its chemical formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. This structural complexity contributes to its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- γ-secretase Inhibition : The compound has been shown to inhibit γ-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease due to its role in the production of amyloid-beta peptides. In vitro studies report an IC₅₀ value of approximately 200 nM for γ-secretase inhibition, indicating potent activity against this target .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | IC₅₀ Value | Target | Reference |
|---|---|---|---|
| γ-secretase inhibition | ~200 nM | Alzheimer's Disease | |
| Cytotoxicity in cancer cells | Varies | Various cancer types |
Case Studies
- Neurodegenerative Disease Models : In a study involving cellular models of Alzheimer's disease, this compound was administered to assess its impact on amyloid-beta accumulation. Results indicated a significant reduction in amyloid plaques compared to control groups, supporting its potential as a therapeutic agent for Alzheimer's disease .
- Cancer Cell Line Evaluation : A series of experiments conducted on breast cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer drug .
Scientific Research Applications
1.1. Inhibition of Enzymatic Activity
Research has indicated that (S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one acts as an inhibitor of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition is crucial for the potential treatment of Alzheimer's disease, as it may reduce the formation of amyloid-beta peptides associated with the pathology of the disease .
1.2. Antitumor Activity
The compound has also shown promise in treating tumors and proliferative disorders. Studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent . The structural features of this compound facilitate interactions with specific molecular targets involved in tumor growth and metastasis.
2.1. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, this compound could provide therapeutic benefits in neurodegenerative diseases beyond Alzheimer's, such as Parkinson's disease .
2.2. Pain Management
The compound's ability to interact with pain pathways indicates potential applications in pain management therapies. Its modulation of receptor activity may result in analgesic effects, making it a candidate for developing new pain relief medications .
3.1. Synthetic Pathways
The synthesis of this compound involves various chemical reactions, including amination and cyclization processes. These synthetic routes are crucial for producing derivatives with enhanced biological activity and specificity for targeted therapies .
3.2. Development of Analogs
Efforts to create analogs of this compound have led to the discovery of derivatives with improved pharmacokinetic profiles and reduced toxicity. These modifications aim to enhance therapeutic efficacy while minimizing side effects associated with the parent compound .
Case Studies
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₀N₂O₂ (free base)
- Molecular Weight : 178.19 g/mol (free base)
- CAS Number : 94590-46-2
- Derivatives : Hydrochloride salts and halogenated analogs are common, enhancing solubility or bioactivity.
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents, stereochemistry, or salt forms, influencing their physicochemical properties and applications. Below is a detailed comparison:
Substituent Variations
Structural Insights :
Stereochemical Considerations
The (S)- and (R)-enantiomers of brominated derivatives (e.g., CAS 1965314-74-2 vs. 1932562-72-5) demonstrate the critical role of chirality in pharmacological activity. For instance, (S)-enantiomers often exhibit higher receptor-binding affinity in neurological targets compared to their (R)-counterparts.
Research Findings and Challenges
- Bioactivity: The amino group at position 7 is critical for hydrogen bonding with biological targets, while bromine substitution modulates potency.
- Stereochemical Purity : Enantiomeric resolution remains challenging; chiral HPLC is often required.
- Limitations : Hydrochloride salts may exhibit hygroscopicity, complicating long-term storage.
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Characterization Methods |
|---|---|---|
| 2-oxa-spiro[3.4]octane-1,3-dione | Cyclization precursor | IR (C=O stretch at 1750 cm⁻¹), elemental analysis |
| Benzothiazole-imine | Electrophilic partner | UV-Vis (λmax ~320 nm), NMR |
Basic: How is the stereochemical purity of the (S)-enantiomer confirmed during synthesis?
Answer:
Chiral HPLC or polarimetry is used to verify enantiomeric excess (ee). For example:
- Chiral HPLC: A Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase resolves enantiomers. Retention times are compared against racemic standards.
- Polarimetry: Specific rotation ([α]D²⁵) is measured and cross-referenced with literature values for the (S)-isomer .
Advanced: What methodologies address contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:
- Multi-technique validation: Combine ¹H/¹³C NMR, HSQC, and HMBC to resolve ambiguities in proton coupling or quaternary carbons.
- X-ray crystallography: Definitive structural confirmation via single-crystal analysis resolves discrepancies in planar assignments .
Case Study: A 2021 study resolved conflicting NOE signals in a benzocycloheptenone derivative by correlating crystallographic data with DFT-computed NMR shifts .
Advanced: How can environmental fate studies be designed for this compound?
Answer:
Adapt the INCHEMBIOL framework :
- Phase 1 (Lab): Determine logP (octanol-water partitioning) and hydrolysis half-life at pH 4–8.
- Phase 2 (Field): Monitor biodegradation in soil microcosms using LC-MS/MS.
- Phase 3 (Modeling): Use QSAR models to predict bioaccumulation potential.
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| LogP | Shake-flask method | Predicts lipid membrane permeability |
| Hydrolysis rate | HPLC-UV at varying pH | Stability in aquatic systems |
Basic: What analytical techniques are critical for characterizing this compound’s stability?
Answer:
- Thermogravimetric Analysis (TGA): Assess thermal decomposition (e.g., weight loss at 150–300°C).
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced: How are reaction mechanisms validated for key transformations (e.g., cyclization)?
Answer:
- Kinetic Isotope Effects (KIE): Compare rates using deuterated substrates to identify rate-determining steps.
- DFT Calculations: Model transition states (e.g., B3LYP/6-31G*) to confirm proposed intermediates .
Example: A 2019 study used KIE to confirm that spirocyclic ring closure proceeds via a concerted asynchronous mechanism .
Basic: What safety precautions are recommended during synthesis?
Answer:
- PPE: Nitrile gloves, fume hood for amine handling.
- Waste Management: Neutralize acidic byproducts with NaHCO3 before disposal .
Advanced: How can computational tools optimize synthetic routes?
Answer:
- Retrosynthesis Software (e.g., Chematica): Generate alternative pathways prioritizing atom economy.
- Machine Learning: Train models on reaction databases to predict yields under varying conditions (e.g., solvent, catalyst) .
Basic: What solvents are optimal for recrystallization?
Answer:
Ethanol-water (7:3) or ethyl acetate/hexane mixtures yield high-purity crystals. Solubility is tested at 25–80°C to optimize recovery .
Advanced: How do substituents on the benzothiazole moiety affect bioactivity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
